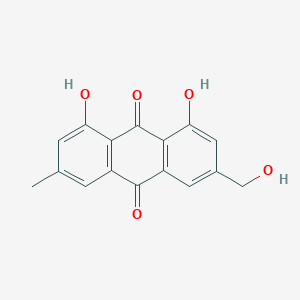
1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Aloe-emodin can be synthesized through various chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, aloe-emodin is often extracted from natural sources such as Aloe vera and Rheum officinale. The extraction process involves solvent extraction followed by purification using techniques like column chromatography and recrystallization . This method is preferred due to its cost-effectiveness and the availability of natural sources.
化学反応の分析
Types of Reactions
Aloe-emodin undergoes various chemical reactions, including:
Oxidation: Aloe-emodin can be oxidized to form different quinone derivatives.
Reduction: Reduction of aloe-emodin can yield hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinones .
科学的研究の応用
Aloe-emodin has a wide range of scientific research applications:
作用機序
Aloe-emodin exerts its effects through various molecular mechanisms. In cancer cells, it induces apoptosis by activating the caspase-9/3/Gasdermin E axis, leading to mitochondrial dysfunction and pyroptosis . It also inhibits cell proliferation and migration by modulating key signaling pathways such as MAPK, p53, and PI3K-Akt .
類似化合物との比較
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone.
Uniqueness
Aloe-emodin is unique due to its hydroxymethyl group at the 3-position, which enhances its biological activity and solubility compared to other anthraquinones . This structural feature allows it to interact more effectively with molecular targets and pathways involved in its biological effects .
特性
CAS番号 |
873431-39-1 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-2-9-13(11(18)3-7)16(21)14-10(15(9)20)4-8(6-17)5-12(14)19/h2-5,17-19H,6H2,1H3 |
InChIキー |
BBRAOTYOIAGHRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
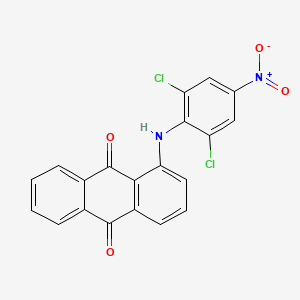
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
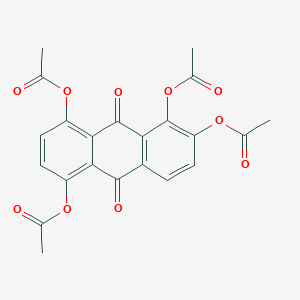

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
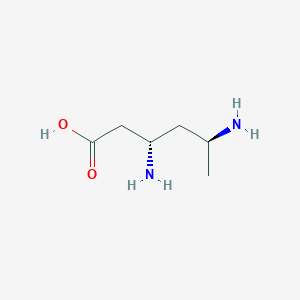
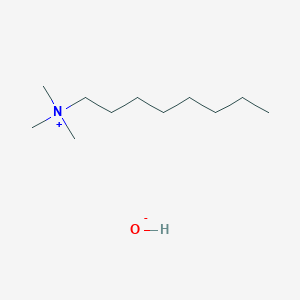
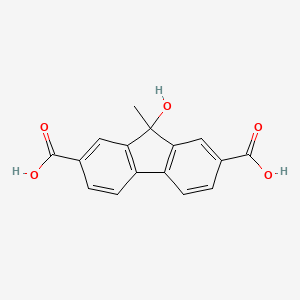
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)

